molecular formula C25H17FN4O4 B2789483 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate CAS No. 867136-12-7

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate

Cat. No.: B2789483
CAS No.: 867136-12-7
M. Wt: 456.433
InChI Key: ZEGFCCCRDXOEBJ-UHFFFAOYSA-N
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Description

2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate is a complex organic compound that features a benzotriazole moiety, a dioxonaphthalene core, and a fluorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzotriazole derivative, which is then coupled with a dioxonaphthalene derivative. The final step involves the esterification of the intermediate with 4-fluorobenzoic acid.

    Preparation of Benzotriazole Derivative: Benzotriazole is reacted with an appropriate halogenated precursor under basic conditions to form the benzotriazole derivative.

    Coupling with Dioxonaphthalene: The benzotriazole derivative is then coupled with a dioxonaphthalene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The resulting intermediate is esterified with 4-fluorobenzoic acid using a catalyst such as DMAP (4-dimethylaminopyridine) and a dehydrating agent like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazole moiety.

    Reduction: Reduction reactions can target the dioxonaphthalene core.

    Substitution: The fluorobenzoate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorobenzoate group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzotriazole moiety can lead to the formation of benzotriazole N-oxides, while reduction of the dioxonaphthalene core can yield dihydro derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[3-(1H-1,2,3-benzotriazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl]amino}ethyl 4-fluorobenzoate apart is the combination of these three distinct moieties in a single molecule.

Properties

IUPAC Name

2-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN4O4/c26-16-11-9-15(10-12-16)25(33)34-14-13-27-21-22(30-20-8-4-3-7-19(20)28-29-30)24(32)18-6-2-1-5-17(18)23(21)31/h1-12,27H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGFCCCRDXOEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NCCOC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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